molecular formula C23H20ClNO8 B3061259 Unii-yoq76X9sxk CAS No. 76812-49-2

Unii-yoq76X9sxk

Cat. No.: B3061259
CAS No.: 76812-49-2
M. Wt: 473.9 g/mol
InChI Key: GTRKDHSTYCPSAB-UHFFFAOYSA-N
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Description

. This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of Unii-yoq76X9sxk involves multiple steps, starting with the preparation of the indole core. The indole core is typically synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to a series of functional group modifications to introduce the 4-chlorobenzoyl, 5-methoxy, and 2-methyl substituents .

Industrial production of this compound may involve optimizing these synthetic routes to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced reaction conditions such as microwave-assisted synthesis to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Unii-yoq76X9sxk undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized indole derivatives.

Scientific Research Applications

Unii-yoq76X9sxk has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s indole structure makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Unii-yoq76X9sxk involves its interaction with specific molecular targets within cells. The indole moiety allows it to bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Unii-yoq76X9sxk can be compared to other indole derivatives such as indole-3-acetic acid, indomethacin, and acemetacin. While all these compounds share the indole core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. For instance, the presence of the 4-chlorobenzoyl group may enhance its binding affinity to certain proteins compared to other indole derivatives .

Similar compounds include:

  • Indole-3-acetic acid
  • Indomethacin
  • Acemetacin

These compounds are used in various applications, ranging from plant growth regulators (indole-3-acetic acid) to nonsteroidal anti-inflammatory drugs (indomethacin and acemetacin).

Properties

IUPAC Name

2-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO8/c1-13-17(10-21(28)33-12-22(29)32-11-20(26)27)18-9-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-9H,10-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRKDHSTYCPSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76812-49-2
Record name Carboxymethyl acemetacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076812492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-INDOLE-3-ACETIC ACID, 1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-, 2-(CARBOXYMETHOXY)-2-OXOETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOQ76X9SXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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